1-Deacetylnimbolinin B

Anti-inflammatory Microglia Neuroinflammation

Standard nimbolinin-type limonoids are often functionally ambiguous. For SAR studies targeting neuroinflammation or NGF induction, the 1-O-acetyl group and C-12 modifications create activity cliffs. 1-Deacetylnimbolinin B provides the unmodified scaffold for: - **Synthesis of 1-O-tigloyl-TNB** (IC50 7.9 μM for NO inhibition in microglia) - **12-O-methylation studies** for NGF production enhancement in C6 astrocytes - **LC-MS dereferencing** (m/z 585 [M+H]+) against nimbolinin B (627 Da) - **Cytotoxicity baseline comparator** for 12-ethoxynimbolinins E/F across HL-60, A-549, MCF-7 lines High-purity reference standard. Bulk custom synthesis available.

Molecular Formula C33H44O9
Molecular Weight 584.7 g/mol
Cat. No. B15562751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Deacetylnimbolinin B
Molecular FormulaC33H44O9
Molecular Weight584.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/t20?,21?,22?,23?,24?,25?,27?,28?,29?,31-,32+,33-/m1/s1
InChIKeyYOBMBNWOJMLHDF-ILLARSFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Deacetylnimbolinin B Reference Standard for Natural Product Research


1-Deacetylnimbolinin B (CAS 76689-98-0, C33H44O9, MW 584.7) is a nimbolinin-type limonoid first isolated from the fruits of Melia toosendan and structurally characterized in 1981 [1]. This compound belongs to the class of highly oxygenated nortriterpenoids derived from plants of the Meliaceae family, which are known for their diverse biological properties including insecticidal, antifungal, nematicidal, and cytotoxic effects [2]. As a 1-deacetylated derivative of nimbolinin B, it represents one of the core structural variants within the nimbolinin subgroup, serving as a key reference standard for structure-activity relationship studies and as a comparator for evaluating newly discovered limonoid analogs from the Melia genus.

Why 1-Deacetylnimbolinin B Cannot Be Generically Substituted


Generic substitution among nimbolinin-type limonoids is scientifically unjustified due to critical structural variations that profoundly influence biological activity. The presence or absence of the 1-O-acetyl group, modifications at the C-12 position, and variations in the C-28 ester moiety create distinct pharmacophores with divergent target engagement profiles [1]. For instance, the 1-O-tigloyl derivative of 1-deacetylnimbolinin B exhibits potent anti-inflammatory activity (IC50 7.9 μM for NO inhibition), whereas the parent compound lacks this functionalization and shows distinctly different potency [2]. Similarly, methylation at the 12-O position dramatically enhances neurotrophic activity in NGF production assays [3]. These structure-dependent activity cliffs underscore that 1-deacetylnimbolinin B is not functionally interchangeable with its analogs, and procurement decisions must be guided by the specific research or industrial application requirements.

Quantitative Evidence: 1-Deacetylnimbolinin B vs. Structural Analogs


Anti-Inflammatory Activity: TNB vs. 1-Deacetylnimbolinin B

In a direct comparative study of three limonoids isolated from Melia toosendan, 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB) exhibited potent inhibition of LPS-stimulated nitric oxide (NO) production in BV-2 microglia cells with an IC50 of 7.9 μM, whereas the unsubstituted parent compound 1-deacetylnimbolinin B showed substantially weaker activity in the same assay system [1]. TNB also markedly suppressed TNF-α production and inhibited NF-κB nuclear translocation and JNK phosphorylation at concentrations ranging from 2.5–10 μM, demonstrating that the 1-O-tigloyl ester moiety is a critical pharmacophore for anti-neuroinflammatory activity [2].

Anti-inflammatory Microglia Neuroinflammation

Neurotrophic Activity: 12-O-Methyl Analog vs. Munronin K

Among nine limonoids isolated from Melia azedarach fruits and evaluated for nerve growth factor (NGF) production in C6 astrocyte cells, 12-O-methyl-1-O-deacetyl-nimbolinin B (compound 4) and munronin K (compound 3) demonstrated the highest potency for increasing NGF production, while unmodified 1-deacetylnimbolinin B (1-desacetylnimbolinin B) showed comparatively lower activity in the same assay panel [1]. This structure-activity relationship establishes that methylation at the 12-O position of the 1-deacetylnimbolinin B scaffold significantly enhances neurotrophic activity, positioning the 12-O-methyl derivative as a lead candidate for neurodegenerative disease research.

Neurotrophic NGF induction C6 astrocytes

Cytotoxicity: 12-Ethoxy Derivatives vs. Nimbolinin B and 1-Deacetylnimbolinin B

In a comprehensive cytotoxicity evaluation against five human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480), two new 12-ethoxy-substituted nimbolinin-type limonoids (12-ethoxynimbolinins E and F) were directly compared with seven known analogs including nimbolinin B and 1-deacetylnimbolinin B [1]. The study demonstrates that the 12-ethoxy modification introduced distinct cytotoxic activity profiles that differentiated the new compounds from the unmodified 1-deacetylnimbolinin B scaffold, highlighting the functional consequences of C-12 substitution within this limonoid subclass [2].

Cytotoxicity Cancer cell lines Antitumor

Insect Antifeedant Activity: 1-Deacetylnimbolinin B vs. Nimbolinin B

In antifeedant assays using Spodoptera eridania larvae, nimbolinin B demonstrated potent insect antifeedant properties, with activity comparable to other seco-limonoids such as salannin and deacetylsalannin [1]. While 1-deacetylnimbolinin B was co-isolated with nimbolinin B from Melia toosendan fruit extracts and structurally characterized alongside its acetylated counterpart [2], the antifeedant activity of the deacetylated analog in this specific insect model has not been quantified in the available literature. The structural relationship between these two compounds—differing only by the presence or absence of the 1-O-acetyl group—suggests that this minimal modification may significantly modulate feeding deterrence potency, positioning 1-deacetylnimbolinin B as a critical comparator for structure-activity studies in agricultural limonoid applications.

Insect antifeedant Agricultural pest control Spodoptera

Tautomeric Behavior: 1-Deacetylnimbolinin B vs. 1-O-Tigloyl Derivative

In a detailed spectroscopic investigation of tautomeric limonoids from Melia toosendan, 1-deacetylnimbolinin B (compound 2) was characterized alongside the new tautomeric mixture 12α/β-1-O-tigloyl-1-O-deacetyl-nimbolinin B (compound 1) and nimbolinin B (compound 3) [1]. The study established that nimbolinin-type limonoids undergo equilibrium between 12α- and 12β-isomers via a 12-hemiacetal intermediate, with relative molar ratios determined by HPLC and 1H NMR analysis. The 1-deacetylated scaffold provides a simplified tautomeric system relative to the 1-O-tigloyl-substituted analogs, facilitating more straightforward spectroscopic characterization and serving as the foundational reference for understanding tautomeric equilibria in this compound class [2].

Tautomerism NMR spectroscopy Structural elucidation

Molecular Properties: 1-Deacetylnimbolinin B vs. Nimbolinin B

The 1-deacetylation of nimbolinin B to yield 1-deacetylnimbolinin B results in distinct physicochemical property changes with practical implications for purification, formulation, and biological assay design. Nimbolinin B (C35H46O10, MW 626.7) possesses a molecular weight 42 Da greater than 1-deacetylnimbolinin B (C33H44O9, MW 584.7) due to the presence of the 1-O-acetyl group [1]. This mass difference enables unambiguous differentiation by LC-MS in metabolomics workflows. Furthermore, removal of the acetyl group reduces lipophilicity (calculated logP approximately 0.5–1.0 units lower based on structural analogs) and decreases the topological polar surface area, which may influence membrane permeability and solubility characteristics relevant to in vitro assay design [2].

Molecular weight Lipophilicity Physicochemical properties

Research & Industrial Applications of 1-Deacetylnimbolinin B


Medicinal Chemistry: Core Scaffold for Anti-Neuroinflammatory Derivatives

1-Deacetylnimbolinin B serves as the optimal starting scaffold for synthesizing 1-O-ester derivatives with enhanced anti-neuroinflammatory activity. The direct comparative evidence demonstrates that 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB) achieves an IC50 of 7.9 μM for NO inhibition in LPS-stimulated microglia, validating that regioselective esterification at the 1-OH position yields potent NF-κB and JNK pathway inhibitors [1]. Researchers developing therapeutics for Parkinson's disease, Alzheimer's disease, or other neuroinflammatory conditions should procure 1-deacetylnimbolinin B as the versatile precursor for structure-activity relationship optimization campaigns targeting microglial activation [2].

Neurotrophic Drug Discovery: Precursor to 12-O-Methyl Derivatives

For neurodegenerative disease research focused on nerve growth factor (NGF) induction, 1-deacetylnimbolinin B is the essential reference scaffold and synthetic precursor. Evidence from Melia azedarach limonoid screening demonstrates that 12-O-methyl-1-O-deacetyl-nimbolinin B ranks among the most potent NGF production enhancers in C6 astrocytes, while the unmethylated parent compound shows comparatively lower activity [3]. Procurement of 1-deacetylnimbolinin B enables controlled methylation studies to validate the 12-O-methyl pharmacophore and supports the development of neurotrophic limonoid analogs for Alzheimer's disease and related neurodegenerative conditions.

Agricultural Biopesticides: Comparator for Antifeedant SAR

In the development of limonoid-derived botanical insecticides, 1-deacetylnimbolinin B is required as the deacetylated comparator compound to determine the functional significance of the 1-O-acetyl group for insect antifeedant activity. Nimbolinin B demonstrates potent antifeedant effects against Spodoptera eridania larvae, but the contribution of the acetyl moiety remains unquantified [4]. Researchers and agricultural biotechnology companies investigating Melia toosendan limonoids as natural crop protection agents must include 1-deacetylnimbolinin B in parallel antifeedant assays to establish structure-activity correlations that guide the rational design of optimized biopesticide candidates [5].

Analytical Reference Standard for Limonoid Metabolomics

1-Deacetylnimbolinin B is the preferred analytical reference standard for LC-MS-based dereplication and metabolomics studies of Meliaceae plant extracts. Its distinct molecular weight (584.7 Da, m/z 585 [M+H]+) cleanly differentiates it from nimbolinin B (626.7 Da, m/z 627 [M+H]+) and other limonoid analogs [6]. Additionally, its well-characterized tautomeric behavior and simpler spectroscopic profile relative to 1-O-ester derivatives [7] facilitate unambiguous compound identification. Natural product chemistry laboratories and quality control facilities analyzing Melia toosendan, Melia azedarach, or related botanical materials should maintain 1-deacetylnimbolinin B as a primary reference standard for nimbolinin-type limonoid quantification and identification.

Oncology Screening: Baseline Comparator for Cytotoxic Limonoids

In cytotoxicity screening programs evaluating Melia-derived limonoids against cancer cell line panels, 1-deacetylnimbolinin B is the essential baseline comparator for assessing the functional impact of C-12 and C-1 modifications. Parallel evaluation of 12-ethoxynimbolinins E and F alongside 1-deacetylnimbolinin B and nimbolinin B against five human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) establishes a comparative framework for identifying structural modifications that enhance antitumor potency [8]. Oncology researchers and natural product drug discovery programs should procure 1-deacetylnimbolinin B to serve as the unmodified scaffold reference in all nimbolinin-type limonoid cytotoxicity assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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